

JNJ-55511118: Application Notes and Protocols for In Vivo Rodent Studies

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Compound of Interest		
Compound Name:	JNJ-55511118	
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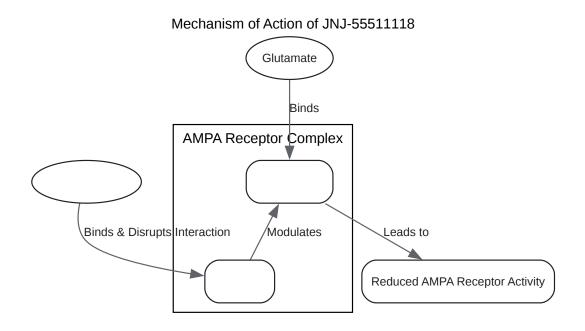
Abstract

JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ -8 (TARP γ -8). This selectivity for TARP γ -8-containing AMPA receptors, which are predominantly expressed in the hippocampus and other limbic structures, confers a region-specific modulatory effect on glutamatergic neurotransmission. These application notes provide detailed protocols for in vivo studies in rodents to evaluate the anticonvulsant and behavioral effects of **JNJ-55511118**. All quantitative data from cited studies are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Mechanism of Action

JNJ-55511118 exerts its effect by binding to TARP γ -8 and disrupting its interaction with the pore-forming GluA subunits of the AMPA receptor. This allosteric modulation reduces the receptor's response to glutamate, thereby dampening excitatory synaptic transmission in brain regions with high TARP γ -8 expression.





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Caption: **JNJ-55511118** binds to TARP y-8, modulating AMPA receptor activity.

Pharmacokinetics

JNJ-55511118 exhibits excellent pharmacokinetic properties in rodents, with high oral bioavailability and brain penetrance.[1] An oral dose of 10 mg/kg in mice achieves over 80% receptor occupancy for up to 6 hours.[1]

Table 1: Pharmacokinetic and Dosing Information for JNJ-55511118 in Rodents



Parameter	Species	Value	Reference
Formulation	Mouse, Rat	Suspension in 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt (CMC) in sterile water	[1]
Route of Administration	Mouse, Rat	Oral gavage (p.o.)	[1]
Effective Dose (Alcohol Self- Administration)	Mouse	1 and 10 mg/kg, p.o.	[1][2]
Receptor Occupancy (10 mg/kg, p.o.)	Mouse	>80% for up to 6 hours	[1]
Brain Penetrance	Mouse, Rat	High	[1]

Efficacy in Preclinical Models

JNJ-55511118 has demonstrated efficacy in rodent models of epilepsy and alcohol use disorder. Notably, it is effective in the pentylenetetrazol (PTZ) and corneal kindling seizure models but not in the maximal electroshock (MES) model, suggesting a specific mechanism of anticonvulsant action.[3]

Table 2: Summary of JNJ-55511118 Efficacy in Rodent Models



Preclinical Model	Species	Dose	Key Findings	Reference
Alcohol Self- Administration	Mouse (Male C57BL/6J)	1 and 10 mg/kg, p.o.	Significantly decreased alcohol self- administration. No effect on sucrose self- administration.	[1][2]
Pentylenetetrazol (PTZ)-induced Seizures	Mouse	-	Active	[3]
Corneal Kindling Seizures	Mouse	-	Active	[3]
Maximal Electroshock (MES) Seizures	Mouse	-	Not Active	[3]
Motor Function (Open Field)	Mouse (Male C57BL/6J)	1 mg/kg, p.o.	No effect on locomotor activity.	[1]
Motor Coordination (Rotarod)	Rodent	-	No motor impairment.	[4]

Experimental Protocols General Preparation and Administration of JNJ55511118

Materials:

- JNJ-55511118 powder
- 10% (w/v) Carboxymethyl-β-cyclodextrin sodium salt (CMC) solution in sterile water







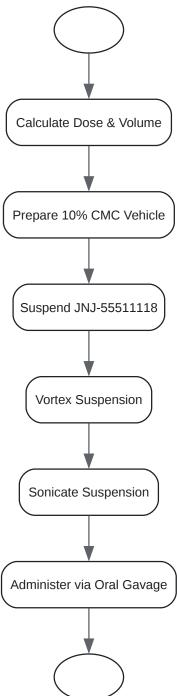
- Vortex mixer
- Sonicator
- Oral gavage needles (size appropriate for rodent species)
- Syringes

Procedure:

- Calculate the required amount of JNJ-55511118 and vehicle based on the desired dose and the number and weight of the animals.
- Prepare a 10% (w/v) solution of CMC in sterile water.
- Suspend the **JNJ-55511118** powder in the CMC solution to the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg dosing volume).
- Vortex the suspension vigorously for 5-10 minutes.
- Sonicate the suspension for 10-15 minutes to ensure a uniform and fine suspension.
- Administer the suspension via oral gavage at the appropriate volume for the animal's body weight. The vehicle control group should receive the same volume of the 10% CMC solution.



Workflow for JNJ-55511118 Formulation and Administration



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Caption: A stepwise process for preparing and administering JNJ-55511118.



Protocol 1: Evaluation of Anticonvulsant Activity (Pentylenetetrazol Model)

This protocol is adapted from standard procedures for evaluating anticonvulsant drugs.

Animals:

Male C57BL/6J mice (8-10 weeks old)

Materials:

- **JNJ-55511118** suspension (prepared as described above)
- Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
- Observation chambers
- Timer

Procedure:

- Acclimate mice to the testing room for at least 60 minutes before the experiment.
- Administer JNJ-55511118 (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle to different groups of mice.
- 60 minutes after JNJ-55511118 or vehicle administration, administer PTZ subcutaneously.
- Immediately place each mouse in an individual observation chamber and start the timer.
- Observe the mice continuously for 30 minutes for the presence and latency of seizures.
- Record the occurrence of different seizure stages (e.g., myoclonic jerks, clonic seizures, tonic-clonic seizures) and the latency to the first seizure.
- The primary endpoint is the percentage of animals in each group that are protected from generalized tonic-clonic seizures.



Protocol 2: Assessment of Motor Coordination (Rotarod Test)

Animals:

• Male Sprague-Dawley rats or C57BL/6J mice

Materials:

- Rotarod apparatus
- JNJ-55511118 suspension

Procedure:

- Training:
 - Acclimate the animals to the testing room for at least 60 minutes.
 - On the day before the test, train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes). Repeat for 2-3 trials with an inter-trial interval of at least 15 minutes.
- Testing:
 - On the test day, administer JNJ-55511118 (e.g., 1, 10, 30 mg/kg, p.o.) or vehicle.
 - At the time of peak effect (e.g., 60 minutes post-dose), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
 - Record the latency to fall from the rod. A trial is typically ended if the animal falls or remains on the rod for the maximum duration (e.g., 300 seconds).
 - Perform 2-3 trials for each animal with a sufficient inter-trial interval.
 - The average latency to fall is the primary measure of motor coordination.

Protocol 3: Operant Alcohol Self-Administration



This protocol is based on the study by Hoffman et al. (2021).[1][2]

Animals:

Male C57BL/6J mice

Apparatus:

• Operant conditioning chambers equipped with two levers and a liquid delivery system.

Procedure:

- Training:
 - Train mice to press a lever for a sweetened alcohol solution (e.g., 10% ethanol + 2% sucrose) on a fixed-ratio schedule of reinforcement (e.g., FR4). A second lever is inactive.
 - Continue training until stable responding is achieved (typically several weeks).
- Drug Testing:
 - Once baseline responding is stable, begin the drug testing phase.
 - Administer JNJ-55511118 (1 or 10 mg/kg, p.o.) or vehicle 1 hour before the start of the operant session.[1]
 - Doses should be administered in a counterbalanced order.
 - Record the number of active and inactive lever presses, and the amount of alcohol consumed during the session.
 - A parallel group of mice can be trained to self-administer a sucrose solution to assess the specificity of the drug's effect.



Experimental Workflow for Alcohol Self-Administration Study Operant Training for Alcohol Self-Administration Establish Stable Baseline Responding Administer JNJ-55511118 or Vehicle (1 hr pre-session) Conduct Operant Self-Administration Session Record Lever Presses and Alcohol Intake

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